Neural Progenitor Cell Proliferation: D-Cysteine vs. L-Cysteine and D-Serine
D-Cysteine reduces the proliferation of cultured mouse embryonic neural progenitor cells (NPCs) by approximately 50%, an effect not shared with either L-cysteine or D-serine at equivalent concentrations [1]. The study used chiral HPLC and a stereospecific luciferase assay to confirm enantiomeric purity and employed EdU incorporation and cell counting to quantify proliferation. The antiproliferative effect is mediated through FoxO1/FoxO3a transcription factors and is not replicated by any other D-amino acid tested [1].
| Evidence Dimension | NPC proliferation reduction (EdU incorporation) |
|---|---|
| Target Compound Data | ~50% reduction (D-cysteine) |
| Comparator Or Baseline | L-cysteine: no significant effect; D-serine: no significant effect |
| Quantified Difference | ~50 percentage-point differential vs. both comparators (no overlap in activity) |
| Conditions | Cultured mouse embryonic NPCs (E13.5); D-cysteine concentration range tested; EdU proliferation assay; chiral HPLC-verified enantiopurity |
Why This Matters
For neuroscience and developmental biology procurement, this demonstrates that only D-cysteine—not L-cysteine or D-serine—produces a quantifiable ~50% antiproliferative effect, making chiral purity an absolute requirement for reproducible NPC experiments.
- [1] Semenza, E.R. et al. (2021). D-cysteine is an endogenous regulator of neural progenitor cell dynamics in the mammalian brain. PNAS, 118(39), e2110610118. View Source
